aldrin
Description
Historical Context of Organochlorine Insecticides and Aldrin's Development
The era of synthetic organochlorine insecticides experienced a significant surge in popularity during and after World War II. wikipedia.org This compound (B1666841) is categorized as a member of the "classic organochlorines" (COC) group of pesticides, alongside other notable examples such as DDT and dieldrin (B1670511). wikipedia.org this compound itself was first produced in 1948. cdc.gov It is a synthetic compound, not found in nature. wikipedia.org The synthesis of this compound involves a Diels-Alder reaction, combining hexachlorocyclopentadiene (B6142220) with norbornadiene. wikipedia.orgwikipedia.org The compound was named after the German chemist Kurt Alder, one of the co-inventors of this type of reaction. wikipedia.orgwikipedia.org Technical-grade this compound was reported in 1967 to consist primarily of hexachlorohexahydrodimethanonaphthalene (HHDN), making up about 90.5% of the composition, with isodrin, an isomer, present as a byproduct at around 3.5%. wikipedia.org
Global Production and Usage Trajectories of this compound
This compound and related cyclodiene pesticides were produced in substantial quantities between 1946 and 1976, with an estimated 270 million kilograms manufactured during this period. wikipedia.org Global production of this compound and dieldrin combined was estimated to be around 10,000 tonnes per year, with this compound representing the larger portion. inchem.org Three-quarters or more of this total production was directed towards agricultural applications, primarily for soil treatment. inchem.org In the United States, the estimated production volume of this compound peaked in the mid-1960s at approximately 18 million pounds (8.2 kt) annually before declining. wikipedia.org this compound was extensively used as a pesticide to treat seeds and soil before its ban. wikipedia.org Specific uses included controlling soil pests like termites, grasshoppers, corn rootworm, and other insect pests on crops such as corn, cotton, alfalfa, vines, bananas, and potted ornamentals. fao.orgherts.ac.ukpops.int It was also used for termite control in buildings and for treating wooden structures. gov.nt.cawho.int However, concerns regarding their environmental hazards and potential carcinogenicity led to the cancellation of most uses for both this compound and dieldrin by the U.S. Department of Agriculture (USDA) in 1970, with the EPA finalizing the cancellation of all uses by 1989. cdc.govepa.gov this compound has been banned in most developed countries and is considered an obsolete insecticide in many parts of the world. wikipedia.orgherts.ac.uk Despite widespread bans, this compound was still used as a termiticide in some countries like Malaysia, Thailand, Venezuela, and parts of Africa. wikipedia.org
This compound as a Persistent Organic Pollutant (POP)
This compound is recognized as a persistent organic pollutant (POP) due to its resistance to degradation, its ability to travel long distances, and its tendency to accumulate in the fatty tissues of organisms. wikipedia.orgundp.orgepd.gov.hk It is a synthetic compound that does not occur naturally in the environment. gov.nt.ca Once released into the environment, this compound decays very slowly. wikipedia.org While it is rapidly converted to dieldrin by plants and bacteria, dieldrin also exhibits slow decay and similar environmental persistence. wikipedia.org this compound's low solubility in water (0.003% to 0.027 mg/L) contributes to its persistence in the environment and its tendency to adsorb to soil particles and sediments in water. wikipedia.orgfao.orggov.nt.canih.gov This low water solubility means that when POPs like this compound enter water, they tend to stick to sediments, resulting in very low concentrations in the water itself. gov.nt.ca this compound can volatilize from soil and water surfaces and be transported through the air, often bound to dust particles. wikipedia.orgfao.org In the vapor phase in the atmosphere, it is thought to react with hydroxyl radicals, with an estimated half-life of 35 minutes. fao.org However, field studies have demonstrated that this compound can be persistent in soils, with half-lives in soil ranging from 20 to 100 days, classifying it as moderately persistent. fao.orgherts.ac.uk this compound is readily converted to dieldrin under most environmental conditions and in biological systems through epoxidation. cdc.govwikipedia.orgnih.gov Dieldrin is considered extremely persistent, with a half-life in soil of approximately 5 years in temperate climates, although this can be more rapid under tropical conditions primarily due to volatilization. who.intepa.gov Both this compound and dieldrin have a high potential for bioaccumulation, meaning they build up in the tissues of living organisms over time. cdc.govherts.ac.ukgov.nt.ca This bioaccumulation leads to biomagnification, where the concentrations of these chemicals increase as they move up the food chain. gov.nt.caumweltprobenbank.de
Classification within the "Dirty Dozen" Persistent Organic Pollutants
This compound is explicitly classified as one of the initial twelve POPs, often referred to as the "Dirty Dozen," under the Stockholm Convention on Persistent Organic Pollutants. pops.intwikipedia.orgundp.orgepd.gov.hkunep.orgipen.org The Stockholm Convention is a global treaty aimed at protecting human health and the environment from POPs by eliminating or restricting their production and use. undp.orgepd.gov.hkipen.org this compound is listed under Annex A of the convention, which targets the elimination of production and use. pops.int The inclusion of this compound in this initial list highlights its significant environmental persistence, bioaccumulation potential, and toxicity, which were recognized as causing adverse effects on humans and ecosystems. undp.orgunep.org
Scope and Significance of this compound Research in Environmental Studies
Research into this compound within environmental studies encompasses its historical production and usage, its environmental deposition and fate, bioaccumulation, and its presence in various environmental compartments such as soil, water, sediment, and air. nih.govresearchgate.net The significance of studying this compound lies in understanding the long-term environmental consequences of persistent organic pollutants, even after their use has been banned. Research findings detail the conversion of this compound to dieldrin in the environment and biological systems, and the subsequent persistence and behavior of dieldrin. wikipedia.orgcdc.govnih.gov Environmental monitoring studies have detected low levels of this compound and dieldrin in soil, sediment, surface water, groundwater, and public water supplies, reflecting their persistence and mobility. cdc.gov Studies have also investigated the degradation pathways of this compound and dieldrin, including microbial degradation, to explore potential bioremediation strategies for contaminated environments. frontiersin.org The study of this compound contributes to the broader understanding of how POPs cycle through the environment, accumulate in food webs, and can be transported globally. umweltprobenbank.deunep.org Research on this compound and dieldrin has also been crucial in informing international agreements and regulations aimed at controlling and eliminating POPs. nih.govresearchgate.net
Environmental Fate Data for this compound
| Property | Value | Source |
| Water Solubility (at 20°C) | 0.003% - 0.027 mg/L | wikipedia.orgfao.orgnih.gov |
| Half-life in Soil | 20-100 days (moderately persistent) | fao.orgepa.gov |
| Main Degradation Product | Dieldrin | fao.org |
| Half-life in Atmosphere | ~35 minutes (reaction with OH radicals) | fao.org |
| Bioaccumulation Potential | Significant/High | fao.orgherts.ac.uk |
| Mobility in Soil | Moderately adsorbs to soil | fao.org |
Global Production Estimates (this compound and Dieldrin Combined)
| Year | Estimated Production (tonnes/year) | Source |
| 1972 | 13,000 | who.intinchem.org |
| 1984 | < 2,500 | who.intinchem.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3R,6S,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h1-2,4-7H,3H2/t4-,5+,6+,7-,10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYJBZPUGVGKQQ-SEIHLVFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2[C@@]4(C(=C([C@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ALDRIN, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19293 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ALDRIN, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISODRIN | |
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| URL | https://cameochemicals.noaa.gov/chemical/5033 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ALDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aldrin, liquid appears as a solution in oil of aldrin, a noncombustible water-insoluble solid. Used as an insecticide. Mixed with a flammable carrier solvent., Aldrin, cast solid is a brown to white solid. If the large pieces are broken up or powdered, it is toxic by inhalation and skin absorption. It is insoluble in water and noncombustible. It is used as an insecticide., Isodrin is a solid. This material is no longer used as a pesticide. Isomer of aldrin., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] [NIOSH], COLOURLESS CRYSTALS., Colorless to dark-brown crystalline solid with a mild chemical odor., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] | |
| Record name | ALDRIN, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19293 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALDRIN, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISODRIN | |
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| URL | https://cameochemicals.noaa.gov/chemical/5033 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Aldrin | |
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| URL | https://haz-map.com/Agents/230 | |
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| Record name | ALDRIN | |
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| Record name | ALDRIN | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), 293 °F at 2 mmHg (decomposes) (EPA, 1998), 145 °C at 2 mm Hg, at 0.27kPa: 145 °C, decomposes, Decomposes | |
| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |
| Record name | ALDRIN, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19293 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |
| Record name | ALDRIN, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |
| Record name | ALDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |
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| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |
| Record name | ALDRIN | |
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| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |
| Record name | ALDRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/349 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |
| Record name | Aldrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
Approximately 150F or higher (EPA, 1998) | |
| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | ALDRIN, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
0.003 % (NIOSH, 2023), less than 1 mg/mL at 75 °F (NTP, 1992), 0.027 MG/L IN WATER AT 27 °C; > 600 G/L AT 27 °C IN ACETONE, BENZENE, XYLENE, Sol in aromatics, esters, ketones, paraffins and halogenated solvents., Sol in ethanol, ether, and acetone., Moderately sol in petroleum oils, In water, 170 mg/l @ 25 °C, Solubility in water: none, 0.003% | |
| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |
| Record name | ALDRIN, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19293 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |
| Record name | ALDRIN, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |
| Record name | ALDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |
| Record name | ALDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |
| Record name | Aldrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.6 (NIOSH, 2023) - Denser than water; will sink, 1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.6 at 20 °C/4 °C (solid), 1.6 g/cm³, 1.60 | |
| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |
| Record name | ALDRIN, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19293 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |
| Record name | ALDRIN, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |
| Record name | ALDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |
| Record name | ALDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |
| Record name | ALDRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/349 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |
| Record name | Aldrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
8e-05 mmHg (NIOSH, 2023), 6e-06 mmHg at 77 °F (EPA, 1998), 0.000012 [mmHg], 1.20X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.009, 0.00008 mmHg | |
| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |
| Record name | ALDRIN, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19293 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |
| Record name | ALDRIN, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |
| Record name | Aldrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/230 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |
| Record name | ALDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |
| Record name | ALDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |
| Record name | ALDRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/349 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |
| Record name | Aldrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless needles, Brown to white, crystalline solid, Colorless to dark brown crystalline solid ... | |
CAS No. |
309-00-2, 465-73-6 | |
| Record name | ALDRIN, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19293 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALDRIN, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISODRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5033 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | aldrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ISODRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aldrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALDRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/349 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
219 °F (NIOSH, 2023), 219 °F for pure product; 120 to 140 °F for technical product. (EPA, 1998), 464 to 468 °F (EPA, 1998), 104 °C, MP: 40-60 °C /TECHNICAL GRADE ALDRIN/, 104-105 °C, 219 °F | |
| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |
| Record name | ALDRIN, LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19293 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |
| Record name | ALDRIN, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4853 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |
| Record name | ISODRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5033 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |
| Record name | ALDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |
| Record name | ALDRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |
| Record name | ALDRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/349 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |
| Record name | Aldrin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Environmental Dynamics and Transformation
Environmental Distribution and Compartmentalization
Aldrin (B1666841) and its primary metabolite, dieldrin (B1670511), are found in air, water, and soil due to their persistent nature cdc.govnih.govwho.int. Their physical and chemical properties, such as vapor pressure and adsorption coefficients, significantly influence their distribution and behavior in the environment cdc.govnih.gov.
Atmospheric Transport and Deposition Mechanisms
This compound and dieldrin can enter the atmosphere through mechanisms like spray drift during application, water evaporation, and the suspension of particulates cdc.govwho.int. According to models, both this compound and dieldrin exist in both vapor and particulate phases in the ambient atmosphere cdc.gov. Particulate-phase this compound and dieldrin can be transported through the atmosphere by wind and subsequently removed by wet and dry deposition cdc.gov. Dieldrin, adsorbed to dust particles, can be transported over long distances in the atmosphere umweltprobenbank.de. Atmospheric transport and deposition are important mechanisms for the distribution of organochlorine pesticides nih.gov.
Soil Contamination and Residue Behavior
Soil is a major recipient of this compound, particularly from historical agricultural use where it was incorporated to control soil insects who.intwho.int. Estimated releases of this compound to soil from domestic manufacturing and processing facilities accounted for a significant portion of total environmental releases in the past cdc.gov. Improper disposal of old stocks and wet and dry deposition from the atmosphere are other potential sources of soil contamination cdc.gov.
This compound and dieldrin are rapidly adsorbed onto soils, especially those with high organic matter content who.int. This strong adsorption, indicated by large soil adsorption coefficients (log Koc values ranging from 5.38 to 7.67 for this compound), suggests low mobility in soils and minimal leaching to groundwater cdc.govwho.int. Based on classification schemes, these log Koc values indicate that this compound and dieldrin are expected to be immobile in soil cdc.gov. However, the presence of organic solvents at hazardous waste sites can enhance their mobility by increasing their water solubility cdc.gov.
This compound can be persistent in soils, with field studies demonstrating its longevity herts.ac.uk. The estimated half-life of this compound in soil is approximately 1.5–5.2 years frontiersin.org. Another estimate suggests a half-life of approximately 110 days when applied to soil at a rate of 1.1–3.4 kg/hectare , with 95% disappearance in 3 years epa.gov. The half-life can be significantly lower in sandy loam compared to clay loam soils epa.gov. Dieldrin, the primary metabolite, is extremely persistent in soil, with a residence time often exceeding 7 years epa.gov. The persistence of these compounds, particularly dieldrin, means they are still detected in soils despite being banned mdpi.comcdc.govfrontiersin.org. The physical and chemical conditions of the soil directly affect the behavior and distribution of this compound and dieldrin residues nih.gov. Natural degradation occurs through interaction with organic or mineral components in the soil nih.gov.
Table: this compound and Dieldrin Persistence in Soil
| Compound | Estimated Half-life in Soil | Notes |
| This compound | 1.5–5.2 years frontiersin.org; ~110 days (at 1.1-3.4 kg/ha ) epa.gov | Half-life can vary based on soil type and conditions epa.govcarnegiescience.edu. |
| Dieldrin | Approximately 5 years frontiersin.org; 4-7 years who.int; >7 years epa.gov | More persistent than this compound frontiersin.orgepa.gov. |
Aquatic System Distribution (Water Column and Sediments)
This compound and dieldrin have been detected in various aquatic systems, including seawater, industrial effluents, and freshwater samples cdc.gov. Their presence in waterways and soils is attributed to their persistence, even after their general use was no longer permitted cdc.gov.
The high organic carbon partition coefficient (Koc) values for this compound and dieldrin suggest a tendency to partition to suspended solids and sediment in the water column cdc.gov. This is supported by research showing higher concentrations of organochlorines, including this compound, in sediments compared to the water column nih.govresearchgate.net. For example, in one study, the this compound content in sediment samples was significantly greater than in corresponding water samples, highlighting the hydrophobic nature and low solubility of organochlorines nih.gov.
While concentrations in surface water are often very low, they can be higher in areas affected by soil erosion or agricultural use who.int. River sediments in these areas may contain higher amounts of dieldrin who.int. This compound and dieldrin are rarely present in groundwater due to minimal leaching from soils who.int. The adsorption of these compounds to particulate matter and sediments is an important mechanism for their removal from the water column fao.org.
Data from a study at Saguling Dam, West Java, Indonesia, illustrates the distribution of this compound in water and sediments:
Table: this compound Concentrations in Water and Sediments at Saguling Dam nih.govresearchgate.net
| Matrix | Concentration Range (µg/L or µg/kg) | Notes |
| Water | 2–37 µg/L | Dominant organochlorine in water samples nih.govresearchgate.net. |
| Sediments | 2–1438 µg/L (equivalent to µg/kg) | Dominant organochlorine in sediment samples nih.govresearchgate.net. |
Studies have also investigated the desorption of this compound from sediment into water, showing a decrease in water concentration over time as this compound remains associated with the sediment cdc.gov.
Biotransformation Pathways of this compound
The primary biotransformation of this compound in the environment and in organisms is its conversion to dieldrin nih.govmdpi.comfrontiersin.orgwho.int. However, other degradation pathways also exist frontiersin.org.
Epoxidation to Dieldrin: Primary Metabolic Conversion
The most significant transformation of this compound is its epoxidation to dieldrin frontiersin.orgwho.intwho.intcdc.govgenome-mining.cn. This conversion occurs readily in the environment and in living organisms nih.govmdpi.com. In soil, epoxidation is the most important transformation and is essentially biological in nature, occurring in aerobic and biologically active soils who.int. A significant percentage of this compound residues in soil can be converted to dieldrin who.int.
In experimental animals, the initial and major step in the biotransformation of this compound is the formation of dieldrin cdc.govinchem.org. This process is primarily catalyzed by mixed-function oxidases, particularly in the liver, and to a lesser extent in other tissues like the lung and skin nih.govcdc.gov. Studies have demonstrated the epoxidation of this compound to dieldrin in human liver microsomes and a human hepatoma cell line, with the rate correlating with cytochrome P450 content nih.gov. In tissues with low cytochrome P-450 expression, an alternative oxidative pathway mediated by prostaglandin (B15479496) endoperoxide synthase (PES) might be involved cdc.gov.
This compound epoxidation has been studied in rat liver microsomes, indicating the involvement of cytochrome P-450 cdc.gov. In vitro studies comparing oxidation in different rat tissues showed that this compound epoxidation could occur in extrahepatic tissues as well nih.govcdc.gov.
Secondary Metabolite Formation: Dieldrin Degradation Products
While epoxidation to dieldrin is the primary conversion, this compound can also undergo other degradation pathways, including reduction and hydroxylation frontiersin.orgnih.gov. In the reductive degradation pathway, this compound can form monochlorodieldrin frontiersin.orgnih.gov. Hydroxylation can lead to the formation of 9-hydroxythis compound frontiersin.orgnih.gov.
Dieldrin, being a stable metabolite, is more resistant to degradation than this compound frontiersin.org. However, dieldrin can also undergo further biotransformation through various pathways, including oxidation, reduction, hydroxylation, and hydrolysis frontiersin.orgnih.gov. Major degradation products of dieldrin include 9-hydroxydieldrin and dihydroxydieldrin frontiersin.orgnih.gov.
In the presence of microorganisms, dieldrin can be oxidized to keto-aldrin or reduced to monochlorodieldrin nih.gov. Hydrolysis of dieldrin can result in the formation of monohydroxy 6,7-dihydroxydihydrothis compound or 9-hydroxydieldrin nih.gov. Aerobic microorganisms can degrade dieldrin through oxidative pathways to 6,7-trans-dihydroxydihydrothis compound (B1206503) (also known as this compound-trans-diol) and 9-hydroxydieldrin genome-mining.cn. Some fungi have shown the ability to degrade dieldrin, with metabolites like 9-dihydroxydieldrin being detected genome-mining.cn.
Novel metabolic pathways for this compound and dieldrin by white rot fungi have been investigated, showing the detection of 9-hydroxythis compound and two carboxylic acid products as new metabolites of this compound in fungal cultures nih.gov. This suggests that the methylene (B1212753) moiety of this compound and dieldrin molecules may be susceptible to enzymatic attack by these fungi nih.gov.
Table: this compound and Dieldrin Biotransformation Pathways and Metabolites
| Compound | Primary Transformation | Other Pathways | Secondary Metabolites (from Dieldrin) |
| This compound | Epoxidation to Dieldrin frontiersin.orgwho.intwho.intcdc.govgenome-mining.cn | Reduction, Hydroxylation frontiersin.orgnih.gov | - |
| Dieldrin | - | Oxidation, Reduction, Hydroxylation, Hydrolysis frontiersin.orgnih.gov | 9-hydroxydieldrin, Dihydroxydieldrin, Keto-aldrin, Monochlorodieldrin, Monohydroxy 6,7-dihydroxydihydrothis compound, 6,7-trans-dihydroxydihydrothis compound (this compound-trans-diol) frontiersin.orgnih.govgenome-mining.cn |
Hydroxylation Pathways
Abiotic Degradation Processes in Environmental Matrices
Abiotic processes play a role in the degradation of this compound, although their significance can vary depending on the environmental compartment. These processes include photodegradation and volatilization. nih.gov this compound is stable at temperatures below 200°C and within a pH range of 4 to 8, but it can be attacked by oxidizing agents and concentrated acids. uni.lu Clay-catalyzed decomposition is another reported abiotic process.
Photodegradation is a significant abiotic transformation process for this compound. nih.gov Photolysis has been observed in water, although this compound's absorption characteristics suggest that direct photolysis in the environment might not be substantial. nih.gov Studies indicate that this compound can react with nitrogen dioxide in the atmosphere under UV radiation to produce dieldrin. uni.lu For example, 32% of vapor-phase this compound was converted to dieldrin after 3 hours of exposure to nitrogen dioxide and UV radiation (>290 nm). uni.lu
Photocatalytic degradation of this compound in water using materials like titanium dioxide (TiO₂) under solar radiation has been investigated, showing high removal efficiencies under specific conditions. Dissolved organic matter (DOM) can also play an important role in indirect photolysis processes, particularly in ice, leading to efficient photodegradation of this compound. Rates of DOM-mediated this compound loss have been observed to be significantly faster in ice than in liquid water, potentially due to a freeze-concentration effect. While photodieldrin, a stereoisomer of dieldrin, can be formed from dieldrin exposed to sunlight, it is considered unlikely to occur widely in the environment.
Volatilization is a significant pathway for the loss of this compound residues from soil and water surfaces. nih.govnih.gov The rate of volatilization from soil is faster when this compound is applied to the surface compared to when it is incorporated into the soil. nih.gov For instance, an estimated 50% loss from a surface application could occur within 1-2 weeks, versus 10-15 weeks for soil-incorporated this compound.
Soil moisture content can also influence volatilization rates. nih.gov Studies on dieldrin, a major metabolite of this compound, have shown that volatilization losses can be higher in moist soil compared to flooded or non-flooded conditions. nih.gov Volatilization rates of this compound from different soil types like sand, loam, and humus have been measured, showing variations in the percentage loss per unit of evaporated water. nih.gov
Reported half-lives for this compound in soil vary, ranging from 20–100 days, classifying it as moderately persistent. nih.gov Other estimates for this compound half-life in soil include 1.5–5.2 years and approximately 110 days, with factors like soil type influencing the rate. nih.govnih.gov In water, this compound half-lives of 4.9 and 5.1 weeks have been reported in distilled and roof water, respectively. In the atmosphere, vapor-phase this compound is thought to react with hydroxyl radicals, with estimated half-lives ranging from 35 minutes to approximately 6 hours. nih.govuni.lu
Here are some reported half-life values for this compound and dieldrin:
| Compound | Matrix | Half-life Range | Source(s) |
| This compound | Soil | 20-100 days | nih.gov |
| This compound | Soil | 1.5-5.2 years | nih.govnih.gov |
| This compound | Soil | ~110 days | |
| This compound | Water | 4.9-5.1 weeks | |
| This compound | Atmosphere | 35 minutes - ~6 hours | nih.govuni.lu |
| Dieldrin | Soil | ~5 years | nih.govnih.gov |
| Dieldrin | Soil | 868 days - up to 7 years |
Volatilization losses from soil have been quantified in various studies:
| Compound | Application Method | Soil Moisture | Time Period | Volatilization Loss | Source |
| This compound | Surface application | Not specified | 1-2 weeks | ~50% loss | |
| This compound | Soil-incorporated | Not specified | 10-15 weeks | ~50% loss | |
| Dieldrin | Surface application | Moist | 5 months | 18% | nih.gov |
| Dieldrin | Surface application | Non-flooded | 5 months | 7% | nih.gov |
| Dieldrin | Surface application | Flooded | 5 months | 2% | nih.gov |
Leaching and Mobility in Soil Substrates
The mobility of this compound in soil is generally considered low due to its tendency to adsorb to soil particles herts.ac.ukfao.orgcdc.gov. This compound is thought to adsorb moderately to soil fao.org. The high organic carbon partition coefficient (Koc) values for this compound suggest minimal movement through soil and thus limited contamination of groundwater under typical conditions cdc.gov. Based on a classification scheme, log Koc values indicate that this compound is expected to be immobile in soil cdc.gov.
However, the mobility of this compound in soil can be increased in specific circumstances, such as at hazardous waste sites where organic solvents are present cdc.gov. These solvents can enhance the water solubility of nonpolar compounds like this compound, acting as a transport medium for chemicals that would otherwise bind strongly to soil cdc.gov.
While unchanged this compound mobility in soil is considered of minor importance for residue decline, conversion to dieldrin and other more polar compounds, followed by the leaching of these transformation products, is a more significant pathway of residue loss from soils carnegiescience.edu. Despite the potential for leaching of transformation products, the occurrence of this compound and dieldrin in groundwater is rare, likely due to their strong adsorption to soil who.int. Studies in areas with extensive this compound use for corn rootworm control did not detect it in groundwater samples who.int.
Soil characteristics significantly influence pesticide mobility and leaching potential researchfloor.org. Soils with higher clay content and organic matter content lead to increased pesticide sorption and reduced leaching researchfloor.org. Conversely, sandy soils and those with low organic matter content can promote faster leaching rates researchfloor.org.
Influence of Environmental Factors on Persistence and Fate
The persistence and fate of this compound in the environment are influenced by a complex interplay of environmental factors, including temperature, humidity, rainfall, and soil characteristics carnegiescience.eduiupac.org. These factors affect key processes such as volatilization, mobility, leaching, and degradation carnegiescience.edu.
Temperature Effects on Degradation and Volatilization Rates
Temperature plays a significant role in the fate of this compound in soil carnegiescience.edu. Higher temperatures generally lead to increased volatilization rates of this compound due to increased vapor pressure carnegiescience.edu. Studies have shown that increasing temperature can significantly increase the volatilization rate of this compound from soil carnegiescience.edu. For example, an increase in temperature of about 10°C increased the volatilization rate from a Plainfield sand by more than twofold carnegiescience.edu.
Temperature can also influence adsorption, which is typically an exothermic process carnegiescience.edu. Higher temperatures can decrease adsorption, releasing insecticides into the soil solution carnegiescience.edu. The solubility of insecticides is also temperature-dependent, with increased temperature leading to increased dissolution in soil water and a decrease in adsorption carnegiescience.edu.
The effect of temperature on degradation can be more complex. Some studies indicate more rapid disappearance of this compound residues at higher temperatures carnegiescience.edu. However, other research has reported shorter half-lives of this compound residues at lower temperatures, potentially due to optimal conditions for soil microorganisms at those temperatures carnegiescience.edu.
Volatilization of this compound from soil is more rapid when it is applied to the soil surface compared to when it is incorporated into the soil cdc.gov. A loss of 50% from a surface application was estimated to occur within 1–2 weeks, while the same loss took 10–15 weeks for soil-incorporated this compound cdc.gov.
Humidity and Rainfall Impacts on Mobility and Loss
Humidity and rainfall are important factors affecting the mobility and loss of this compound in soil carnegiescience.eduresearchfloor.org. Rainfall can cause leaching of chemicals dissolved in water into deeper soil layers and can also move particle-bound material through soil cavities carnegiescience.edu. Mobility of this compound/dieldrin in soil is greater in moist climates than in dry ones carnegiescience.edu.
Soil moisture has been shown to affect the volatilization rate of this compound and its transformation product, dieldrin cdc.gov. A study on dieldrin volatilization from soil under different moisture regimes found that volatilization was higher from a moist plot compared to flooded or non-flooded plots cdc.gov. Volatilization of dieldrin from the non-flooded plot tended to increase with increasing precipitation cdc.gov.
Humidity influences pesticide volatility by affecting vapor pressure and evaporation rates researchfloor.org. High humidity levels can enhance the volatilization of volatile compounds like this compound researchfloor.org.
Soil Characteristics (e.g., Organic Carbon Content) on Adsorption and Persistence
Soil characteristics, particularly organic matter content and clay content, significantly influence the adsorption and persistence of this compound in soil researchfloor.orgiupac.org. Adsorption to organic matter or clay minerals is a major factor influencing pesticide persistence in soil iupac.org.
This compound is strongly adsorbed by soil organic matter carnegiescience.eduiupac.org. Soils with higher organic carbon content exhibit increased adsorption of this compound, which reduces its mobility and leaching potential researchfloor.orgcdc.gov. Studies have demonstrated a high adsorption rate and nearly zero desorption rate of this compound in soils with varying organic matter content carnegiescience.edu. Thin-layer chromatography on different soils showed that this compound was strongly adsorbed and did not move from the point of application in soils with organic matter contents ranging from 0.6% to 13.1% carnegiescience.edu.
The rate of this compound disappearance from soil can also be influenced by soil type. Residues were shown to be higher in clay loam than in sandy loam soils after several years of field application epa.gov.
Soil characteristics, along with temperature and humidity, are key climatic factors that affect the residue behavior and persistence of chemicals like this compound in terrestrial ecosystems carnegiescience.edu. The influence of these factors on volatilization, mobility, leaching, and degradation pathways ultimately determines the persistence of this compound in soil carnegiescience.edu.
Summary of Environmental Factor Influences
| Environmental Factor | Influence on this compound Behavior | Key Processes Affected |
| Temperature | Increases volatilization; can decrease adsorption; complex effect on degradation rates. | Volatilization, Adsorption, Degradation |
| Humidity/Rainfall | Increases mobility and leaching potential; influences volatilization rates. | Mobility, Leaching, Volatilization |
| Soil Characteristics | Organic matter and clay content increase adsorption, reducing mobility and persistence. | Adsorption, Mobility, Persistence, Leaching |
This compound Half-lives in Soil
Research findings on this compound half-lives in soil vary depending on environmental conditions and methodology.
| Environment/Conditions | Estimated Half-life | Source |
| Soil (general classification) | 20–100 days | fao.org |
| Soil (estimated) | 53 days | cdc.gov |
| Soil (typical application rate, 1.1–3.4 kg/hectare ) | 0.3 years (approx. 110 days) | cdc.gov |
| Soil (estimated) | 1.5–5.2 years | nih.gov |
| Clay loam soils (after several years of field application) | 79 to 97 days | epa.gov |
| Sandy loam soils (after several years of field application) | 36 to 45 days | epa.gov |
| Composting (Rotary Drum) | 25.54 days | researchgate.net |
Note: Variations in reported half-lives reflect differences in soil types, climate, application methods, and measurement techniques across studies.
Bioaccumulation and Biomagnification in Ecosystems
Accumulation in Biological Tissues
Aldrin (B1666841) and dieldrin (B1670511) readily accumulate in the fatty tissues of organisms gov.nt.cacdc.govtaylorandfrancis.comnhmrc.gov.auresearchgate.net. The logarithm of the n-octanol/water partition coefficient (log Kow) for this compound, ranging from 5.68 to 7.4, indicates a high potential for bioaccumulation cdc.govcdc.gov. While this compound can be quickly metabolized to dieldrin in biological systems, dieldrin itself is slowly degraded, leading to its accumulation in tissues wikipedia.orggov.nt.canih.gov. Studies in rats have shown that biotransformation of this compound primarily occurs in the liver, forming dieldrin wikipedia.org. Tissues with lower levels of the enzyme CYP-450 may utilize an alternative pathway wikipedia.org. This compound and dieldrin accumulate in adipose tissue, from which they can be mobilized into the bloodstream nhmrc.gov.auwho.int. A steady state of body levels of dieldrin can be reached after relatively long-term exposure to constant levels of this compound or dieldrin cdc.gov.
Trophic Transfer and Biomagnification in Food Chains
This compound and dieldrin are bioconcentrated by plants, animals, and aquatic organisms and are biomagnified in both aquatic and terrestrial food chains nih.gov. Biomagnification is the process where the concentration of a contaminant increases as it moves up through trophic levels in a food chain gov.nt.cagov.nt.caresearchgate.net. Food chain bioaccumulation appears to be more significant for dieldrin due to its persistence compared to this compound, which is rapidly converted to dieldrin nih.gov.
Terrestrial Food Web Dynamics and Trophic Level Transfer
This compound and dieldrin also biomagnify in terrestrial food chains nih.gov. Residual amounts of these pesticides can persist in soil, and concentrations can increase in organisms as they accumulate the compounds throughout their life cycles researchgate.net. This accumulation at lower trophic levels can then be transferred to higher trophic levels through dietary intake nih.gov. Studies have indicated the potential for terrestrial food chain contamination researchgate.net.
Bioconcentration Factors (BCFs) and Bioaccumulation Factors (BAFs) in Representative Organisms
Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are used to quantify the potential for chemicals to accumulate in organisms cdc.govsrs.govifremer.freuropa.eu. BCF is the ratio of the chemical concentration in an aquatic organism's tissue to its concentration in water, considering uptake directly from water dtic.milifremer.fridaho.gov. BAF includes uptake from all sources, including diet, and is often higher than BCF for many chemicals ifremer.fridaho.govpops.int.
Studies have reported a range of BCF values for this compound in aquatic organisms. In modeling ecosystem tests, BCFs for this compound were reported as 3,140 in fish and 44,600 in snails cdc.govcdc.gov. Another study found BCFs for this compound in orange-red killifish ranging from 1,550 to 20,000 depending on the concentration cdc.govcdc.gov. BCFs for this compound have also been reported in molluscs (4571), golden orfe (3890), an unspecified fish (10,715), and the alga Chlorella fusca (12,260) taylorfrancis.com.
Dieldrin, the primary metabolite of this compound, also shows high bioconcentration potential cdc.govcdc.gov. Measured BCFs for dieldrin include 2,700 in fish and 61,657 in snails in one model ecosystem study cdc.govcdc.gov. Other reported dieldrin BCFs include 6,145 in fish, 7,480 in algae, 247 in crabs, 1,015 in clams, 1,280 in the water plant Elodea, and 114,935 in snails cdc.govcdc.gov. BCFs for dieldrin in orange-red killifish ranged from 4,860 to 14,500 cdc.govcdc.gov. Studies on freshwater fish like Puntius ticto and Cyprinus carpio showed that dieldrin bioconcentrated more in the liver compared to other tissues cdc.gov.
For regulatory purposes, BCF/BAF values are used to classify substances based on their bioaccumulation potential. A BCF/BAF value greater than 2000 L/Kg can classify a substance as 'bioaccumulative', while a value greater than 5000 L/Kg can classify it as 'very bioaccumulative' europa.eu.
Here are some representative BCF values for this compound and dieldrin from research findings:
| Organism | Compound | BCF Range (L/kg) | Source |
| Fish (model ecosystem) | This compound | 3,140 | Metcalf et al. cdc.govcdc.gov |
| Snails (model ecosystem) | This compound | 44,600 | Metcalf et al. cdc.govcdc.gov |
| Orange-red killifish | This compound | 1,550 - 20,000 | CITI cdc.govcdc.gov |
| Molluscs | This compound | 4,571 | Philip taylorfrancis.com |
| Golden orfe | This compound | 3,890 | Philip taylorfrancis.com |
| Unspecified fish | This compound | 10,715 | Philip taylorfrancis.com |
| Chlorella fusca | This compound | 12,260 | Philip taylorfrancis.com |
| Fish (model ecosystem) | Dieldrin | 2,700 | Metcalf et al. cdc.govcdc.gov |
| Snails (model ecosystem) | Dieldrin | 61,657 | Metcalf et al. cdc.govcdc.gov |
| Fish | Dieldrin | 6,145 | Sanborn and Yu cdc.govcdc.gov |
| Algae | Dieldrin | 7,480 | Sanborn and Yu cdc.govcdc.gov |
| Crabs (Uca minax) | Dieldrin | 247 | Sanborn and Yu cdc.govcdc.gov |
| Clams (Corbicula manilensis) | Dieldrin | 1,015 | Sanborn and Yu cdc.govcdc.gov |
| Elodea (water plant) | Dieldrin | 1,280 | Sanborn and Yu cdc.govcdc.gov |
| Snails | Dieldrin | 114,935 | Sanborn and Yu cdc.govcdc.gov |
| Orange-red killifish | Dieldrin | 4,860 - 14,500 | CITI cdc.govcdc.gov |
Ecotoxicological Impact Assessments
Effects on Non-Target Organisms
Aldrin (B1666841) and its primary metabolite, dieldrin (B1670511), are highly toxic to most biodiversity herts.ac.uk. Dieldrin, in particular, is known to be toxic to aquatic organisms, birds, and mammals epa.gov.
Aquatic Fauna (e.g., Fish, Invertebrates, Algae)
This compound and dieldrin can enter aquatic ecosystems through various routes, including runoff wur.nl. Dieldrin is generally an order of magnitude more toxic to fish than this compound epa.gov. Studies have shown that dieldrin can cause acute toxicity in freshwater and saltwater aquatic organisms epa.gov. LC50 values for freshwater and saltwater aquatic invertebrates exposed to sediment spiked with dieldrin in laboratory settings have been reported to range from 0.0041 to 386 µg/g dry weight epa.gov. Bioconcentration factors (BCF) for dieldrin in various aquatic organisms range from 400 to 68,000, indicating a potential for moderate to significant bioaccumulation in these species epa.gov.
Table 1: Bioconcentration Factors (BCF) for Dieldrin in Aquatic Organisms
| Organism Type | BCF Range | Source |
| Various Aquatic Organisms | 400 - 68,000 | epa.gov |
Information on the sensitivity of aquatic plants, including algae, indicates they are much less sensitive than fish and invertebrate species epa.gov. Productivity and growth rates in algae and mixed-population communities were reduced at concentrations of approximately 950 to 1,000 µg/L in short-term static tests epa.gov.
Terrestrial Fauna (e.g., Birds, Mammals in Ecotoxicological Studies)
This compound is highly toxic to mammals and birds herts.ac.uk. Dieldrin is also toxic to birds and mammals epa.gov. Mammals appear to be more sensitive to dieldrin poisoning than birds epa.gov. Brain concentrations associated with lethality in mammals are 5 mg/kg, while in birds, they are 10 mg/kg epa.gov. Concentrations as low as 1 mg/kg in the brain might trigger irreversible starvation in sensitive individual birds epa.gov.
Studies in terrestrial ecosystems have shown direct effects of dieldrin on non-target organisms, including reductions in the number of individuals and the extirpation of some species within treated areas carnegiescience.edu. For instance, insectivorous bats and shrews could no longer be recorded in a selected study area after spraying carnegiescience.edu. Residue values in some insect-eating birds indicated a risk of both acute and long-term damage, although negative population development was not observed after one year in one study carnegiescience.edu. Certain species of fringe forest birds were found to be very vulnerable to dieldrin application carnegiescience.edu. The presence of residues in animals at high trophic levels, such as birds of prey, is often considered an indicator of ecological magnification potential carnegiescience.edu.
Soil Macro- and Micro-fauna
This compound can have effects on soil fauna, including micro-arthropods dntb.gov.uacambridge.org. Studies have investigated the toxicity of insecticides, including this compound, to soil organisms like springtails (Collembola) cambridge.org.
Impacts on Microbial Community Structure and Function
Effects on Denitrifying Bacteria and Nitrifying Activity
This compound has been shown to impact denitrifying bacteria and nitrifying activity. Under aerobic conditions, this compound at dose rates of 10 and 50 mg/mL significantly increased the number of culturable denitrifying bacteria researchgate.net. However, the presence of this compound at a concentration of 50 mg/mL decreased denitrification activity researchgate.net. The nitrifying population was shown to tolerate the concentrations of this compound applied in one study and were not affected researchgate.net. Another study indicated that this compound decreased nitrifying activity researchgate.net. Autotrophic transformation by nitrifying bacteria in soil may be hindered following contamination with agro-insecticide formulations psu.edu.
Effects on Phosphate-Solubilizing and Heterotrophic Bacteria
This compound has been reported to have negative impacts on phosphate-solubilizing and heterotrophic bacteria researchgate.net. Conversely, under aerobic conditions, this compound at dose rates of 10 and 50 mg/mL resulted in an intensive growth of culturable heterotrophic bacteria and phosphate-solubilizing bacteria researchgate.net. The presence of organochlorinated insecticides, including this compound, significantly increased phosphatase activities and the counts of heterotrophic mesophilic and psychrophilic aquatic bacteria, as well as culturable phosphate-solubilizing microorganisms, in lake water samples nih.gov.
Table 2: Observed Effects of this compound on Microbial Groups and Activities
| Microbial Group/Activity | This compound Concentration (mg/mL) | Observed Effect | Environment | Source |
| Culturable Heterotrophic Bacteria | 10, 50 | Significantly increased growth | Aquatic | researchgate.net |
| Culturable Heterotrophic Bacteria | Not specified | Negative impacts | Aquatic | researchgate.net |
| Phosphate-Solubilizing Bacteria | 10, 50 | Significantly increased growth | Aquatic | researchgate.net |
| Phosphate-Solubilizing Bacteria | Not specified | Negative impacts | Aquatic | researchgate.net |
| Culturable Denitrifying Bacteria | 10, 50 | Significantly increased growth | Aquatic | researchgate.net |
| Denitrification Activity | 50 | Decreased activity | Aquatic | researchgate.net |
| Nitrifying Population | Applied study concentration | Tolerated, not affected | Aquatic | researchgate.net |
| Nitrifying Activity | Not specified | Decreased activity | Aquatic | researchgate.net |
| Phosphatase Activities | 0.05 | Significantly increased (in lake water) | Aquatic | nih.gov |
| Heterotrophic Aquatic Bacteria | 0.05 | Increased counts (in lake water) | Aquatic | nih.gov |
| Culturable Phosphate Solubilizing Microorganisms | 0.05 | Increased counts (in lake water) | Aquatic | nih.gov |
Microbial Resistance Mechanisms to this compound/Dieldrin
Microbial degradation is considered a promising method for the remediation of this compound and dieldrin contamination due to its economic and environmental advantages. nih.govfrontiersin.orgresearchgate.netscienceopen.com However, the low bioavailability of dieldrin can make it challenging to isolate effective degrading microorganisms. nih.govfrontiersin.org
Microorganisms can degrade this compound and dieldrin through several pathways. This compound degradation primarily occurs via three pathways: oxidation, reduction, and hydroxylation, with dieldrin being a major metabolite of the oxidation pathway. nih.govfrontiersin.orgresearchgate.net Dieldrin degradation involves four pathways: oxidation, reduction, hydroxylation, and hydrolysis, leading to products such as 9-hydroxydieldrin and dihydroxydieldrin. nih.govfrontiersin.orgresearchgate.net
Several this compound/dieldrin-degrading microorganisms have been identified, including various bacterial and fungal species. nih.govfrontiersin.orgresearchgate.net
| Classification | Strain | Source | Comments |
| Bacteria | Pseudomonas fluorescens | No data | Degraded 77.3% of 10 mg/L dieldrin and 94.8% of 10 mg/L this compound within 120 h. researchgate.net |
| Bacteria | Burkholderia sp. Med-7 | No data | Degraded 49% of dieldrin with dieldrin as the sole carbon source. nih.govfrontiersin.org |
| Bacteria | Cupriavidus sp. Med-5 | No data | Degraded 38% of dieldrin with dieldrin as the sole carbon source. nih.govfrontiersin.org |
| Bacteria | Enterobacter sp. LY402 | No data | Able to degrade 40.4% of 5.0 mg/L dieldrin in 168 h. nih.govfrontiersin.org |
| Fungi | Trichoderma viride | Dieldrin-treated soil | Contributes to high degradation. researchgate.net |
| Fungi | Mucor racemosus DDF | Endosulfan-contaminated soil | Able to degrade dieldrin over a wide pH range. nih.gov |
| Fungi | Mucor alternans | Agricultural loam soil | Can degrade dieldrin in the laboratory. researchgate.net |
Microbial consortia have been reported to exhibit superior performance in this compound/dieldrin degradation compared to pure cultures, potentially due to the reduction of metabolic burden. frontiersin.org Research into the development of biodegradable genes/enzymes and degradation microorganisms is ongoing. frontiersin.org Omics technology is providing new directions for the bioremediation of pesticide-polluted environments by allowing for a deeper exploration of the mechanisms involved. frontiersin.org
Resistance to cyclodiene pesticides like this compound and dieldrin is a significant issue, accounting for a large percentage of reported resistance cases in insects and microorganisms. nih.gov Several this compound/dieldrin resistance genes have been identified in both insects and microorganisms, including Rdl, bph, HCo-LGC-38, S2-RDLA302S, CSRDL1A, CSRDL2S, HaRdl-1, and HaRdl-2. nih.govfrontiersin.orgscienceopen.comnih.gov Worryingly, some resistance sites, such as Rdl, have also shown resistance to newer insecticides like fipronil, indicating potential cross-resistance. researchgate.net
Ecosystem-Level Responses and Ecological Risk Assessment Frameworks
This compound and dieldrin have persistent toxic effects on local ecosystems and non-target organisms. nih.govfrontiersin.org Due to their persistence and bioaccumulative nature, they can accumulate in the environment and biomagnify through food chains, posing risks to a wide range of animals, including mammals and aquatic organisms. wikipedia.orgwikipedia.orgwho.intmdpi.comumweltprobenbank.deresearchgate.net
In aquatic ecosystems, the high capacity of organisms to concentrate dieldrin from even very low water concentrations can lead to toxic levels. who.int While concentration through aquatic food chains is less significant than direct uptake from water, the biodegradable potential of pesticides can still impact the population dynamics of aquatic species. nih.govwho.int Ecological model assessments have shown changes in aquatic species populations when pesticides persist in water for extended periods. nih.gov Fish are particularly negatively impacted among non-target aquatic organisms, followed by water fleas and algae. nih.gov Endocrine reactions in fish have been linked to pollutant loads in sediments. nih.gov
In terrestrial ecosystems, this compound and dieldrin are accumulated by various organisms, primarily as dieldrin. who.int Historically, dieldrin has been implicated in the deaths of mammals in the field and declines in populations of some species, such as the otter. who.int
Ecological risk assessment frameworks are employed to evaluate the potential harm posed by contaminants like this compound and dieldrin to ecological receptors. These frameworks typically involve identifying contaminants of potential concern, assessing exposure, and characterizing ecological effects. ornl.gov Ecological Soil Screening Levels (Eco-SSLs) are derived as concentrations of contaminants in soil that are protective of ecological receptors, including plants, soil invertebrates, birds, and mammals, that come into contact with or consume biota living in or on the soil. ornl.gov These screening levels are intended for use at the initial stage of an ecological risk assessment to identify contaminants requiring further evaluation. ornl.gov
Adaptive Environmental Risk Analysis (AERA) is a conceptual framework that integrates ecological models into a process for managing complex ecological systems contaminated by substances like dieldrin. byu.edu This iterative process involves ecological modeling, developing and implementing management alternatives, and evaluating their effectiveness. byu.edu AERA can be used for prospective analyses of future impacts, such as those from storm-water runoff of dieldrin, and to assess risks from currently used agricultural chemicals. byu.edu Modeling tools like AQUATOX can simulate scenarios and help characterize the risk and recovery of aquatic ecosystems. byu.edu Even long after their ban, residual effects of dieldrin can persist in ecosystems, as indicated by monitoring studies. byu.edu
Analytical Methodologies for Environmental Monitoring
Sampling Strategies for Diverse Environmental Matrices
Effective environmental monitoring of aldrin (B1666841) requires appropriate sampling strategies tailored to the specific matrix being investigated. The goal is to collect representative samples that accurately reflect the concentration of contaminants at a given site. iaea.org
Soil and Sediment Sampling Protocols
Soil and sediment are significant reservoirs for persistent organic pollutants like this compound due to its low solubility in water and tendency to sorb tightly to organic matter and soil particulates. wikipedia.orgcdc.gov Sampling protocols for soil and sediment aim to collect representative material while minimizing contamination and analyte loss. Before sampling, non-soil material like vegetation and rocks should be removed. environment.gov.za For organic analysis, sampling devices are typically constructed from metal. environment.gov.za In areas with limited fine sediment, multiple scoop or grab samples may be necessary to obtain a sufficient amount of material. environment.gov.za Representative sampling can involve random sampling or stratified random sampling, where the area is divided into smaller, more homogeneous strata based on factors like historical data or contaminant levels. iaea.org Soil samples are often ground into a powder and stored in hermetic bags prior to analysis. researchgate.net this compound has been detected in stream bed sediment samples. epa.gov
Water (Surface, Ground, Drinking) Sample Collection
This compound's low water solubility means it is generally found at very low levels in water. wikipedia.orgwho.int However, it can be released into surface waters through runoff from contaminated areas. cdc.gov Sampling water for this compound analysis involves collecting representative samples from the water body. For automatic samplers, the probe should be positioned away from the air/water and sediment/water interfaces to avoid skewed samples. environment.gov.za Water samples are typically extracted with solvents like methylene (B1212753) chloride. psu.edu Studies have detected this compound and dieldrin (B1670511) in public water system samples, although at very low occurrence frequencies. epa.gov Research in Egypt detected this compound/dieldrin in Nile river water samples at levels ranging from 10 to 110 ppb, while tap water samples showed levels below the assay's lower limit. tandfonline.comresearchgate.net
Air Sample Collection (Vapor and Particulate Phases)
This compound can enter the atmosphere through volatilization from treated soil and crops. who.int It can be found in both the vapor phase and adsorbed onto dust particles. who.int Air sampling methods for this compound include active and passive techniques. Active sampling uses a pump to draw air through a sorbent material, such as a glass fiber filter followed by an isooctane (B107328) gas bubbler or a stainless steel tube packed with Tenax®GC. psu.educdc.gov An alternative involves adsorption on polyurethane foam (PUF) using a high-volume sampler. epa.gov Passive sampling relies on the natural diffusion of gaseous pesticides onto adsorbents and is suitable for integrative sampling, especially in remote locations. nih.gov The working range for this compound in air samples using a NIOSH recommended method is 0.05 to 1.5 mg/m³ for a 90-L air sample. cdc.gov
Biota Sample Collection (e.g., Animal Tissues)
This compound is highly lipophilic and has a high potential for bioaccumulation in organisms. herts.ac.uk Analytical methods exist for measuring this compound and its metabolite dieldrin in biological materials such as blood, body tissues, breast milk, urine, food, fish, and feces. psu.edu Sampling biota involves collecting tissues or whole organisms for analysis. For fish samples, procedures similar to those for other biological media are employed. psu.edu Homogenized fish samples are typically extracted using solvents like petroleum ether. psu.edu Biota monitoring programs can be combined with ecological assessments to obtain samples and characterize them biologically. europa.eu this compound was not detected in aquatic biota tissue samples in one study, although it was found in sediment. epa.gov Studies have detected this compound/dieldrin in milk and egg samples. researchgate.net
Sample Preparation Techniques
Once collected, environmental samples require preparation before analysis to isolate and concentrate the target analyte, this compound, and remove interfering substances. ontosight.ai
Extraction Methods (e.g., Solvent Extraction)
Extraction is a critical step in sample preparation, separating this compound from the sample matrix using suitable solvents. ontosight.ai For soil and sediment samples, extraction with a mixture of methylene chloride and acetone (B3395972) is a common method, followed by drying and solvent exchange to hexane (B92381). psu.edu Ultrasonic assisted solvent extraction with a mixture of hexane and ethyl acetate (B1210297) has also been used for soil samples. aimspress.com Aqueous samples are typically extracted with methylene chloride, followed by drying and solvent exchange to hexane prior to GC analysis. psu.edu Municipal and industrial effluent samples can be extracted with methylene chloride. psu.edu For air samples collected on filters or sorbents, extraction with solvents like isooctane or a mixture of acetone/petroleum spirit is performed. psu.educdc.gov Pesticides adsorbed on PUF can be extracted with 10 percent diethyl ether in hexane. epa.gov Biological samples like fish are extracted using solvents such as petroleum ether. psu.edu Milk samples involve homogenization and lipid extraction with hexane and acetone, followed by residue extraction with acetonitrile (B52724) and partitioning into hexane. psu.edu Serum samples have been extracted using methanol (B129727) and an ethyl ether/hexane mixture. dergipark.org.tr Following extraction, cleanup steps like alumina (B75360), Florisil, or silica (B1680970) gel chromatography may be applied to remove impurities. epa.gov
Cleanup and Interference Removal Procedures
After extraction, cleanup procedures are often necessary to remove impurities and interfering substances from environmental samples before analysis. ontosight.ai The specific cleanup steps depend on the sample matrix and the nature of the interferences. epa.gov Suggested cleanup techniques include the use of various sorbents such as alumina, Florisil, and silica gel. epa.gov Gel permeation chromatography and sulfur cleanup methods can also be employed. epa.gov For instance, in the analysis of fish samples, cleanup can be performed using an alumina or silica column after extraction with petroleum ether and concentration in acetonitrile. psu.edu For milk samples, preparation steps involve homogenization, lipid extraction, and partitioning, with cleanup performed using Florisil. psu.edu It is important to note that the electron capture detector, commonly used for this compound analysis, is not specific, and interfering compounds like PCBs can be a troublesome source of interference. who.int Various procedures are available for confirming the identity of the residue after detection, including comparing peak positions on different chromatographic columns, thin-layer chromatography, and derivatization. who.int
Chromatographic and Spectrometric Quantification
Several analytical techniques are used to quantify this compound concentrations in environmental samples, primarily involving chromatography coupled with various detectors. ontosight.ai
Gas Chromatography (GC) with Electron Capture Detection (ECD)
Gas chromatography coupled with electron capture detection (GC-ECD) is a widely used method for the determination of this compound and dieldrin in environmental samples. who.int, inchem.org This method is applicable to various matrices, including air, water, municipal effluents, sludge, and soil. psu.edu Sample preparation for GC-ECD analysis varies by matrix; for example, air samples can be collected on a glass fiber filter and extracted with isooctane, or adsorbed onto Tenax®-GC and eluted. psu.edu Water samples are typically extracted with methylene chloride and the solvent exchanged to hexane before GC analysis. psu.edu EPA Method 8081B describes the use of GC-ECD for quantifying organochlorine pesticides, including this compound, in extracts from solid and liquid matrices. epa.gov This method may utilize fused-silica, open-tubular, capillary columns. epa.gov A dual-column option is available in Method 8081B, allowing for simultaneous analysis on two different columns with separate detectors to aid in confirming quantified values and identifying potential coelutions with interferences. epa.gov, gcms.cz Comprehensive two-dimensional GC (GCxGC) with ECD is another approach that increases peak capacity and reduces the chances of coeluting interferences. gcms.cz GC-ECD has been successfully used to analyze this compound in various samples, including soil and water extracts. gcms.cz, gsarpublishers.com For instance, a study in Ghana used GC-ECD to analyze this compound and dieldrin in soil, water, and food crop samples, reporting a mean this compound concentration of 0.003 ± 0.001 µg/L in soil samples where it was detected. gsarpublishers.com The detection limits for this compound in tap water and river water using GC-ECD are reported to be around 0.001 µg/L. who.int, nhmrc.gov.au
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is also employed for the analysis of this compound in environmental samples, often serving as a confirmation technique when sensitivity permits. epa.gov, chromatographyonline.com GC-MS provides more definitive identification of analytes compared to GC-ECD due to the mass spectral data obtained. who.int This technique can be applied to various matrices such as soil, consumer products, fruits, and vegetables after appropriate sample preparation. chromatographyonline.com Recent advancements in GC-MS technology, including highly inert liners, improved column technologies, and mass spectrometers, have enabled the measurement of trace levels of chlorinated organic pesticides like this compound. chromatographyonline.com A practical GC-MS method has been developed for the characterization of trace levels of this compound, achieving the direct measurement of ultratrace parts-per-billion levels. chromatographyonline.com GC-MS methods can be developed for rapid and effective determination of this compound, with reported analysis times as short as 4 minutes in some matrices. researchgate.net, dergipark.org.tr
High-Performance Liquid Chromatography (HPLC) with UV/MS Detection
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is another analytical technique used for this compound measurement. ontosight.ai HPLC-UV can be used to determine this compound levels in various samples, including vegetable oils. tandfonline.com A study analyzing pesticide residues in vegetable oils in Tehran, Iran, used HPLC-UV and detected this compound residues in olive, sunflower, maize, and canola oil samples. tandfonline.com The highest mean concentration of this compound was found in olive oil at 12.48 ± 3.76 µg/kg. tandfonline.com HPLC methods, particularly using reverse-phase chromatography with C18 columns and aqueous mobile phases followed by UV detection, have been reported for pesticide analysis. tandfonline.com While GC is often preferred for organochlorine pesticides like this compound due to their volatility, HPLC can be useful, especially for samples where co-extractives interfere with GC analysis. tandfonline.com An HPLC-UV method has been validated for the determination of this compound in water. researchgate.net
Quality Assurance and Quality Control in Environmental this compound Analysis
Quality assurance and quality control (QA/QC) procedures are essential to ensure the accuracy and reliability of environmental this compound analysis. ontosight.ai, iwlearn.net These procedures involve a series of checks throughout the analytical process, from sampling to data reporting. Key QA/QC practices include compliance with approved protocols, analysis of method or reagent blanks to check for contamination, and analysis of duplicate samples to assess precision. iwlearn.net Spiked samples with known this compound concentrations are analyzed to evaluate method accuracy and recovery. iwlearn.net The use of known reference standards for calibration and the analysis of quality control standards against certified laboratory standards are crucial for verifying calibration accuracy. iwlearn.net Instrument calibration and standardization must be performed according to manuals and approved protocols. iwlearn.net Results from certified quality control standards are typically plotted to ensure they fall within established acceptable ranges before sample results are calculated. iwlearn.net All laboratory results should undergo review by at least two individuals before release. iwlearn.net Results outside the acceptable ranges for a particular analyte are flagged, and corrective action is taken when the analysis of spikes or controls yields values significantly deviating from accepted values. iwlearn.net Older data can pose quality problems and may be excluded from analysis if deemed unreliable. epa.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12310947 wikidata.org, herts.ac.uk (Note: CID 2087 is also associated with this compound uni.lu, wikipedia.org) |
| Dieldrin | 10066 uni.lu |
| Hexachlorocyclopentadiene (B6142220) | 11013 uni.lu |
| Norbornadiene | 6470 uni.lu |
| 4,4'-Dichlorobenzophenone (4,4-DBP) | 8227 uni.lu |
Note: PubChem lists multiple CIDs that may be associated with a compound due to different forms or related information. CID 12310947 and CID 2087 are both linked to this compound. of this compound
This compound, a persistent organochlorine insecticide, necessitates rigorous analytical methodologies for its detection and quantification in environmental matrices such as soil, water, and air. ontosight.ai The assessment of this compound levels is crucial for environmental monitoring, public health, and agricultural research due to its toxicity and environmental persistence. ontosight.ai The analytical process generally comprises several key steps: sampling, extraction, cleanup, and instrumental analysis for quantification. ontosight.ai
Cleanup and Interference Removal Procedures
Following the extraction of this compound from environmental samples, cleanup procedures are frequently indispensable to eliminate co-extracted impurities and interfering substances that could compromise analytical accuracy. ontosight.ai The selection of specific cleanup techniques is contingent upon the nature of the sample matrix and the types of interferences present. epa.gov Common cleanup methods involve the use of solid-phase extraction materials such as alumina, Florisil, and silica gel. epa.gov Gel permeation chromatography and sulfur removal techniques are also utilized. epa.gov For instance, the analysis of fish samples often incorporates a cleanup step using an alumina or silica column after initial extraction and concentration. psu.edu Similarly, the analysis of milk samples involves homogenization, lipid extraction, and partitioning steps, followed by cleanup using Florisil. psu.edu It is important to consider that the electron capture detector (ECD), a common detection method for this compound, is not entirely specific, and interfering compounds, such as polychlorinated biphenyls (PCBs), can present significant challenges. who.int To confirm the identity of detected residues, particularly in samples with unknown histories, supplementary procedures are employed, including comparing chromatographic retention times on different columns, thin-layer chromatography, and derivatization. who.int
Chromatographic and Spectrometric Quantification
Chromatographic techniques coupled with various detectors are the primary methods for quantifying this compound in environmental samples. ontosight.ai
Gas Chromatography (GC) with Electron Capture Detection (ECD)
Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is a widely established technique for the determination of this compound and its conversion product, dieldrin, in environmental samples. who.int, inchem.org This method is applicable to diverse matrices including air, water, municipal effluents, sludge, and soil. psu.edu Sample preparation protocols for GC-ECD vary depending on the matrix. For air samples, collection can involve trapping on a glass fiber filter followed by extraction with isooctane, or adsorption onto Tenax®-GC and subsequent elution. psu.edu Water samples are typically extracted with methylene chloride, with a solvent exchange to hexane preceding GC analysis. psu.edu The United States Environmental Protection Agency (EPA) Method 8081B details the use of GC-ECD for the quantification of organochlorine pesticides, including this compound, in extracts from solid and liquid matrices, often employing fused-silica, open-tubular, capillary columns. epa.gov Method 8081B offers a dual-column option, enabling simultaneous analysis on two distinct columns with separate detectors. epa.gov, gcms.cz This configuration aids in confirming results and identifying potential coelutions. epa.gov, gcms.cz Comprehensive two-dimensional GC (GCxGC) with ECD is an advanced technique that enhances peak capacity and reduces interference issues. gcms.cz Studies have successfully applied GC-ECD for this compound analysis in soil and water extracts. gcms.cz, gsarpublishers.com For example, research in Ghana utilizing GC-ECD reported a mean this compound concentration of 0.003 ± 0.001 µg/L in detected soil samples. gsarpublishers.com Reported detection limits for this compound in tap and river water using GC-ECD are approximately 0.001 µg/L. who.int, nhmrc.gov.au
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for analyzing this compound in environmental samples and is frequently used for confirmation purposes when sufficient sensitivity is achieved. epa.gov, chromatographyonline.com GC-MS provides more definitive identification of analytes through mass spectral data compared to GC-ECD. who.int This method is applicable to various matrices, including soil, consumer products, fruits, and vegetables, following appropriate sample preparation. chromatographyonline.com Advances in GC-MS technology, such as improved inertness of components and enhanced mass analyzers, have facilitated the measurement of trace levels of chlorinated organic pesticides like this compound, enabling the direct quantification of ultratrace parts-per-billion levels. chromatographyonline.com GC-MS methods can be developed for rapid and efficient this compound determination, with reported analysis times as short as 4 minutes in certain matrices. researchgate.net, dergipark.org.tr
High-Performance Liquid Chromatography (HPLC) with UV/MS Detection
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is also employed for the analysis of this compound. ontosight.ai HPLC-UV can be used to determine this compound levels in various samples, including vegetable oils. tandfonline.com A study investigating pesticide residues in vegetable oils in Tehran, Iran, used HPLC-UV and detected this compound in olive, sunflower, maize, and canola oils. tandfonline.com The highest mean this compound concentration observed in this study was 12.48 ± 3.76 µg/kg in olive oil. tandfonline.com HPLC methods, particularly reverse-phase chromatography with C18 columns and aqueous mobile phases combined with UV detection, have been documented for pesticide analysis. tandfonline.com While GC is often favored for volatile organochlorine pesticides like this compound, HPLC can be advantageous for samples containing co-extractives that interfere with GC analysis. tandfonline.com An HPLC-UV method has been validated for the determination of this compound in water. researchgate.net
Quality Assurance and Quality Control in Environmental this compound Analysis
Implementing robust Quality Assurance and Quality Control (QA/QC) measures is paramount to ensuring the accuracy, reliability, and defensibility of environmental this compound analysis results. ontosight.ai, iwlearn.net QA/QC encompasses a range of procedures applied throughout the analytical workflow, from sample collection to data reporting. Essential QA/QC practices include adherence to approved or certified protocols, the analysis of method or reagent blanks to monitor for contamination, and the analysis of duplicate samples to assess analytical precision. iwlearn.net The accuracy and recovery of the method are evaluated by analyzing spiked samples with known concentrations of this compound. iwlearn.net Calibration accuracy is verified through the use of known reference standards for calibration curves and the analysis of quality control standards against certified laboratory standards. iwlearn.net Instrument calibration and standardization must be performed in accordance with manufacturer manuals and approved laboratory protocols. iwlearn.net Results from certified quality control standards are typically charted to confirm they fall within predefined acceptable ranges before sample results are calculated. iwlearn.net A critical component of QA/QC is the review of all laboratory results by at least two qualified individuals before their release. iwlearn.net Results that fall outside the acceptable ranges for a specific analyte are flagged, and corrective actions are initiated when the analysis of spikes or controls shows significant deviations from expected values. iwlearn.net Historical data may present quality issues and might be excluded from analysis if deemed unreliable. epa.gov
Remediation and Mitigation Strategies for Aldrin Contamination
Bioremediation Approaches
Bioremediation of aldrin (B1666841) and dieldrin (B1670511) contamination is achievable through the application of microbial strains nih.govfrontiersin.org. This process is fundamentally dependent on the "bioremediation triangle," which consists of microorganisms, food (the pollutant as a carbon/energy source or auxiliary nutrient), and other necessary nutrients nih.govfrontiersin.orgpphouse.orgresearchgate.net. Microorganisms consume pollutants for growth, thereby removing them from the environment nih.govfrontiersin.org.
Microbial Degradation Technologies
Microbial degradation is a key technology within bioremediation for addressing this compound and dieldrin researchgate.netnih.govfrontiersin.org. This involves the breakdown of these compounds by various microorganisms.
Identifying and characterizing microorganisms capable of degrading this compound and dieldrin is a crucial step in developing bioremediation strategies researchgate.netnih.govfrontiersin.org. Several this compound/dieldrin-degrading microorganisms have been isolated and identified. These include bacterial species such as Pseudomonas fluorescens, Burkholderia sp., Cupriavidus sp., and Pseudonocardia sp., as well as fungi like Trichoderma viride, Pleurotus ostreatus, and Mucor racemosus researchgate.netnih.govfrontiersin.orgnih.gov. Anaerobic microbial communities have also shown degradation capabilities researchgate.netnih.govfrontiersin.org.
Specific studies have highlighted the effectiveness of certain strains. Pseudomonas fluorescens has demonstrated high degradation rates for both dieldrin and this compound researchgate.net. Burkholderia sp. Med-7 and Cupriavidus sp. Med-5 were found to degrade dieldrin when using 1,2-epoxycyclohexane (ECH) as the sole carbon source nih.govfrontiersin.org. Enterobacter sp. LY402 was able to degrade a significant percentage of dieldrin over a week nih.govfrontiersin.org. Pseudonocardia sp. KSF27, isolated using this compound transdiol as an analog substrate, showed high bioremediation potential, degrading a large percentage of dieldrin and other refractory pollutants nih.govfrontiersin.org. Fungi are generally more tolerant of higher contaminant concentrations than bacteria, and white rot fungi have been particularly studied for their ability to degrade xenobiotics like this compound and dieldrin nih.govfrontiersin.org. Dieldrin-degrading fungi such as Trichoderma viride, Mucor alternans, and Pleurotus ostreatus have been isolated and are considered potential candidates for bioremediation nih.govfrontiersin.org.
| Microorganism | Type | Substrate Degraded | Degradation Efficiency | Reference |
| Pseudomonas fluorescens | Bacteria | Dieldrin, this compound | 77.3% (dieldrin), 94.8% (this compound) within 120 h at 10 mg/L | researchgate.net |
| Burkholderia sp. Med-7 | Bacteria | Dieldrin | 49% | nih.govfrontiersin.org |
| Cupriavidus sp. Med-5 | Bacteria | Dieldrin | 38% | nih.govfrontiersin.org |
| Enterobacter sp. LY402 | Bacteria | Dieldrin | 40.4% in 168 h at 5.0 mg/L | nih.govfrontiersin.org |
| Pseudonocardia sp. KSF27 | Bacteria | Dieldrin, this compound transdiol (analog) | 85% of 14.06 μM dieldrin | nih.govfrontiersin.org |
| Trichoderma viride | Fungi | Dieldrin | Potential for high degradation | researchgate.netnih.govfrontiersin.org |
| Mucor racemosus | Fungi | Dieldrin | Able to degrade over a wide pH range | nih.govfrontiersin.org |
| Pleurotus ostreatus | Fungi | Dieldrin | Potential for bioremediation | researchgate.netnih.govfrontiersin.org |
| Pseudomonas aeruginosa strain 3C | Bacteria | This compound | 78% | nih.gov |
The success of microbial bioremediation hinges on the "bioremediation triangle": the presence of suitable microorganisms, the contaminant serving as a food source, and the availability of essential nutrients nih.govfrontiersin.orgpphouse.orgresearchgate.net. Microorganisms utilize pollutants as primary carbon and nitrogen sources or as auxiliary nutrients to support their growth and metabolic activities, leading to the consumption and removal of the pollutants nih.govfrontiersin.org. Effective microbial food and nutrient availability are critical for enhancing the degradation process nih.govfrontiersin.org.
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to explore the intricate mechanisms involved in the microbial degradation of xenobiotics like this compound and dieldrin researchgate.netnih.govdoi.org. These approaches can provide deeper insights into the biochemical pathways and enzymes utilized by microorganisms to transform or mineralize these persistent pollutants researchgate.netnih.gov. Studies have identified this compound/dieldrin resistance genes in both insects and microorganisms researchgate.netnih.govfrontiersin.orgnih.gov. Understanding the genetic and metabolic underpinnings of degradation can help optimize bioremediation strategies. This compound degradation typically involves oxidation, reduction, and hydroxylation pathways, with dieldrin often being a major metabolite researchgate.netfrontiersin.orgnih.gov. Dieldrin degradation can proceed via oxidation, reduction, hydroxylation, and hydrolysis pathways, yielding products like 9-hydroxydieldrin and dihydroxydieldrin researchgate.netfrontiersin.orgnih.gov. Omics-based evaluations can help elucidate these complex transformations and identify key genes and enzymes involved researchgate.netnih.gov.
Bioaugmentation involves introducing specific microbial strains or consortia with known degradation capabilities into contaminated environments to enhance the breakdown of pollutants mdpi.comjst.go.jp. This strategy can be particularly useful when the indigenous microbial population lacks the necessary metabolic pathways or is present in insufficient numbers to effectively degrade this compound and dieldrin researchgate.net. Microbial consortium cultures can improve degradation capacity and efficiency by breaking down complex mixtures through the combined activities of different microorganisms frontiersin.org. Several microbial consortia have been investigated for this compound/dieldrin degradation frontiersin.org. For instance, a consortium including Clostridium bifermentans and Clostridium glovolium demonstrated a high degradation rate for dieldrin frontiersin.org. Bioaugmentation is considered a potential in situ strategy for contaminated sites jst.go.jp.
Omics-Based Evaluations for Degradation Mechanisms
Phytoremediation Potential in Contaminated Soils
Phytoremediation, the use of plants and their associated microorganisms, presents an attractive, low-cost, and in situ alternative for the remediation of contaminated soils tandfonline.comnih.govresearchgate.netmdpi.com. Plants can influence the fate of this compound in soil through uptake, translocation, and by supporting microbial degradation in the rhizosphere tandfonline.comnih.gov.
Studies have investigated the phytoremediation potential of various plant species for this compound-contaminated soils tandfonline.comnih.govresearchgate.netmdpi.com. For example, feltleaf willow (Salix alaxensis) and balsam poplar (Populus balsamifera) have been studied for their ability to remediate this compound-contaminated soils tandfonline.comresearchgate.net. While this compound itself was not detected in the vegetative matrix of these plants, dieldrin, its metabolite, was found in the root material and, to a lesser extent, in willow leaves tandfonline.comresearchgate.net. Mycorrhizal fungi associated with plant roots can also play a beneficial role in contaminant removal from soil tandfonline.comresearchgate.net. Research on Ricinus communis L. showed its ability to reduce the concentration of this compound in contaminated soil, with remediation results observed after a certain period nih.gov. Another study evaluating Paulownia tomentosa for phytoremediation of soils contaminated with organochlorine pesticides, including this compound, found that the plant accumulated this compound in both aboveground biomass and roots mdpi.com. The effectiveness of phytoremediation can depend on the properties of the contaminants and their concentrations in the soil mdpi.com.
| Plant Species | Contaminant | Matrix Analyzed | Finding | Reference |
| Feltleaf willow (Salix alaxensis) | This compound | Root, Leaves | Dieldrin found in roots and willow leaves; this compound not detected | tandfonline.comresearchgate.net |
| Balsam poplar (Populus balsamifera) | This compound | Root, Leaves | Dieldrin found in roots; this compound and dieldrin not detected in leaves | tandfonline.comresearchgate.net |
| Ricinus communis L. | This compound | Contaminated soil | Reduction in this compound concentration observed | nih.gov |
| Paulownia tomentosa | This compound | Aboveground biomass, Roots | This compound accumulated in both | mdpi.com |
Plant Uptake and Sequestration Mechanisms
Phytoremediation, the use of plants to clean up contaminated environments, offers a promising approach for this compound-polluted soils. Plants can play a role in this compound remediation through several mechanisms, including uptake and sequestration. The ability of a plant to take up contaminants is influenced by factors such as the contaminant's properties, its bioavailability in the soil, and the plant species itself. frontiersin.orgrsc.org Highly hydrophobic compounds like this compound tend to adsorb strongly to soil or root matrices, which can influence their uptake and concentration in root tissues. nih.gov
Research has investigated the potential of various plant species for the phytoremediation of organochlorine pesticides, including this compound. One study evaluated Ricinus communis L. (castor bean) for its phytoremediation effect in soil spiked with organochlorine pesticides. nih.gov The study found that Ricinus communis L. showed uptake of this compound in contaminated soil. nih.gov Remediation results for this compound in this study ranged from 24.28% to 27.22% after 66 days in soil spiked at different concentrations (1.0 μg g−1 and 2.0 μg g−1). nih.gov
The mechanisms by which plants handle organic contaminants after uptake include accumulation, translocation, degradation, excretion, or volatilization. mdpi.com For compounds with higher hydrophobicity, adsorption to root tissue can be a significant accumulation mechanism. nih.gov
Plant-Microbe Interactions in Rhizosphere Remediation
The rhizosphere, the area of soil directly influenced by plant roots, is a hotspot for microbial activity. Plant-microbe interactions in this zone play a crucial role in the degradation and transformation of contaminants, including this compound. frontiersin.orgresearchgate.net This process, often referred to as rhizoremediation, leverages the synergistic relationship between plants and microorganisms to enhance the removal of pollutants. universiteitleiden.nl
Plants release exudates into the rhizosphere, which can stimulate the growth and activity of microbial populations capable of degrading organic contaminants. frontiersin.orguniversiteitleiden.nl These microorganisms can utilize the contaminants as a carbon and nitrogen source or transform them into less toxic substances. nih.gov Studies have shown that the presence of plants can enhance the contaminant-degrading actions of associated microorganisms. mdpi.com
Specific microorganisms, including bacteria and fungi, have been identified as capable of degrading this compound and its primary metabolite, dieldrin. frontiersin.orgnih.govresearchgate.net Examples of such microorganisms include Pseudomonas fluorescens, Trichoderma viride, Pleurotus ostreatus, Mucor racemosus, Burkholderia sp., Cupriavidus sp., and Pseudonocardia sp., as well as communities of anaerobic microorganisms. frontiersin.orgnih.govresearchgate.net These microorganisms can degrade this compound through various pathways, including oxidation, reduction, and hydroxylation. frontiersin.orgnih.govresearchgate.net
Mycorrhizal fungi, which form symbiotic relationships with plant roots, have also been reported to be important for the mineralization of pollutants. mdpi.com Research is ongoing to better understand the complex interactions between plants, soil, and microbial communities to enhance the efficiency of phytoremediation strategies. frontiersin.org
Physicochemical Treatment Technologies
Physicochemical methods offer alternative or complementary approaches to bioremediation for this compound-contaminated media. These technologies typically involve the application of physical or chemical processes to remove, destroy, or immobilize the contaminant.
Thermal Desorption and Incineration
Thermal treatment technologies, such as thermal desorption and incineration, are effective methods for dealing with this compound contamination, particularly in soil and waste materials. Thermal desorption involves heating contaminated media to volatilize contaminants, which are then collected and treated. dtic.miltandfonline.com Low-temperature thermal desorption (90 to 320 °C) and high-temperature thermal desorption (320 to 560 °C) systems can be used. dtic.mil Studies have shown high removal efficiencies for this compound using thermal desorption, with one full-scale demonstration achieving 99.0% removal efficiency for this compound in contaminated soil. tandfonline.com
Incineration involves the high-temperature combustion of contaminated waste materials to destroy the organic contaminants. cdc.govwho.int this compound and dieldrin were recommended for disposal by incineration, with recommended temperatures ranging from 820–1,600°C depending on the incinerator type (rotary kiln, liquid injection, or fluidized bed). cdc.gov Proper incineration designed for organochlorine waste disposal should operate at high temperatures (e.g., 1000 °C with a 30-minute residence time) and include effluent gas scrubbing to prevent the release of toxic byproducts. who.int However, the pyrolysis of dieldrin, a major metabolite of this compound, can yield chlorinated benzene (B151609) and chlorinated phenols, which are precursors to polychlorinated dibenzo-p-dioxins and dibenzofurans, highlighting the need for careful control and monitoring of the incineration process. nih.gov
Oxidation and Reduction Processes
Oxidation and reduction processes can be employed to chemically degrade this compound. This compound degradation can occur through oxidation and reduction pathways. frontiersin.orgnih.govresearchgate.net For instance, in the oxidation pathway, this compound is primarily converted to dieldrin, which is a stable metabolite. nih.govfrontiersin.org
Advanced oxidation processes (AOPs) involve the generation of reactive species, such as hydroxyl radicals, to break down persistent organic pollutants. While not specifically detailed for this compound in the provided snippets, AOPs are generally applicable to the degradation of various organic contaminants.
Reduction processes can also lead to the degradation of this compound. For example, studies have shown that zero-valence iron and iron oxide can be used to destroy organochlorine pesticides like this compound in water, achieving high degradation rates. mdpi.com
Ion Conversion
The concept of "ion conversion" in the context of this compound remediation is mentioned in some sources as a potential method frontiersin.orgnih.govresearchgate.netresearchgate.net, but detailed scientific mechanisms or widespread application for this compound, a non-ionic organochlorine compound, are not extensively described in the provided search results. It is possible this term might be used in a broader sense to encompass processes that alter the chemical form or state of the contaminant, or it might refer to specific niche technologies. However, based on the available information, microbial degradation and thermal/chemical methods appear to be the more commonly discussed and applied techniques for this compound remediation.
Site-Specific Remediation Case Studies and Challenges
This compound contamination has been identified at numerous hazardous waste sites. cdc.gov Remediation efforts at these sites face various challenges, including the persistent nature of this compound, its tendency to adsorb strongly to soil, and the potential for its conversion to dieldrin, which is also persistent and toxic. nih.govcdc.gov
Site-specific conditions, such as soil type, moisture content, temperature, and the presence of other contaminants, significantly influence the effectiveness of remediation strategies. carnegiescience.edu For example, the mobility of this compound in soil can be enhanced at hazardous waste sites where organic solvents are present, as these solvents can increase the water solubility of nonpolar compounds. cdc.gov
Case studies of this compound remediation often involve complex scenarios requiring integrated approaches. While specific detailed case studies focusing solely on this compound remediation with extensive data tables were not prominently featured in the provided snippets, the application of thermal desorption at a Superfund site contaminated with a range of organochlorine pesticides, including this compound, demonstrates a practical application of physicochemical treatment. tandfonline.com This case highlights the potential of thermal desorption to meet cleanup goals for this compound and other pesticides in soil. tandfonline.com
Challenges in this compound remediation include the need for efficient, economical, and environmentally friendly technologies that can achieve complete degradation of the compound. nih.gov The limited published literature on the microbial remediation of this compound-contaminated sites suggests that further research is needed in this area. nih.govfrontiersin.org Additionally, the development of biodegradable genes/enzymes and effective degradation microorganisms remains an ongoing area of research. frontiersin.org The potential formation of toxic byproducts during some treatment processes, such as incineration, also poses a challenge that requires careful process control and monitoring. nih.gov
Regulatory Frameworks and Policy Implications
International Conventions and Agreements (e.g., Stockholm Convention on POPs)
Aldrin (B1666841) is recognized as a persistent organic pollutant under the Stockholm Convention on Persistent Organic Pollutants. wikipedia.orgundp.orgiisd.org This global treaty aims to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in fatty tissue, and have adverse effects. undp.orgiisd.org this compound was among the initial twelve POPs, often referred to as the "Dirty Dozen," listed under the Convention for elimination. undp.orgisotope.com The Convention requires parties to take measures to eliminate the production and use of chemicals listed in Annex A, which includes this compound. isotope.comadmin.ch
National and Regional Regulatory Actions and Bans (e.g., US EPA, EU)
Numerous countries and regions have implemented bans and severe restrictions on the use of this compound. In the United States, this compound's use as an insecticide was widely prevalent from the 1950s until the 1970s. cdc.govcdc.gov The US Environmental Protection Agency (EPA) banned most agricultural uses of this compound in 1974, with all uses, including for termite control, being banned by 1987. cdc.govcdc.govepa.govepa.gov this compound is listed as an extremely hazardous substance under the Emergency Planning and Community Right-to-Know Act (EPCRA) and is included in EPCRA's Toxic Release Inventory (TRI). epa.gov Despite the ban, TRI data suggest small quantities may still be released into the environment in the United States. epa.gov
In the European Union, this compound is banned from use for plant protection. wikipedia.org EU legislation prohibits the marketing of phytopharmaceutical products containing this compound. who.int Council Regulation 850/2004/EC implements the Stockholm Convention within the EU and regards persistent organic pollutants. pan-europe.info this compound is listed among the substances banned in the EU market. pan-europe.infoeuropa.eu
Globally, this compound is prohibited for use in many countries, including Argentina, Brazil, Canada, Chile, Ecuador, Hungary, Singapore, Sweden, Switzerland, and the USA. who.int Some countries, like India, Mauritius, and the United Kingdom, have restricted its use to specific applications. who.int
Environmental Monitoring Programs and Database Development
Environmental monitoring programs are crucial for assessing the presence and levels of legacy contaminants like this compound. In the United States, this compound and its primary degradate, dieldrin (B1670511), were monitored under the Safe Drinking Water Act (SDWA) Unregulated Contaminant Monitoring (UCM) program from 1993 to 1999. epa.gov They have also been detected at low frequencies in ambient surface and groundwater and stream bed sediments sampled by the United States Geological Survey's (USGS) National Water Quality Assessment (NAWQA) program. epa.gov this compound is also regulated or monitored under other federal programs, including the Clean Water Act Priority Pollutants list, the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), and the Resource Conservation and Recovery Act (RCRA). epa.gov
Environmental monitoring involves measuring this compound concentrations in various matrices such as soil, water, air, and biological samples to evaluate potential risks. ontosight.ai Analytical techniques like gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) are used for this compound measurement. ontosight.ai
The development of substantial databases over the last 20 years has made environmental monitoring data more accessible, serving as an "information accelerator" for researchers. nih.govnih.gov These databases can aid in building better research models across scientific fields. nih.govresearchgate.net
Policy Development for Legacy Contaminants and Future Prevention
Policy development for legacy contaminants like this compound focuses on managing the risks associated with their historical use and preventing future contamination. The persistence of this compound and its conversion to the even more persistent dieldrin in the environment necessitates long-term management strategies. epa.govmdpi.com this compound's half-life in soil is estimated to range from 20 to 100 days, but it is converted to dieldrin, which can persist for up to seven years. epa.govmdpi.com
Policies address contaminated sites, particularly former agricultural lands where this compound was extensively used. mdpi.comnsw.gov.au Identifying potential sources of this compound and dieldrin in soil, including historic residues, is a key aspect of managing contaminated agricultural land. mdpi.com Remediation options for contaminated agricultural land can be limited. nsw.gov.au
Future prevention policies are guided by the understanding of this compound's properties as a POP, emphasizing the elimination or severe restriction of production and use of such substances. iisd.orgcanada.ca The Canadian Environmental Protection Act (CEPA), for instance, includes a Toxic Substances Management Policy that aims for the virtual elimination of releases of persistent and bioaccumulative toxic substances like this compound. canada.ca This policy provides a science-based framework for managing toxic substances throughout their life cycles. canada.ca
The global agreement under the Stockholm Convention reflects a long-term goal of eliminating the production and trade of POPs through international cooperation and legally binding instruments. nih.govnih.gov
Data Table: this compound Regulatory Status Highlights
| Regulatory Body/Convention | Status for this compound | Key Dates/Notes |
| Stockholm Convention on POPs | Listed for elimination (Annex A) | Among the initial 12 POPs |
| US EPA | All uses banned | Agricultural uses banned 1974, all uses banned 1987 cdc.govcdc.govepa.govepa.gov |
| European Union | Banned for plant protection; Marketing prohibited | Implemented via various directives and regulations wikipedia.orgwho.intpan-europe.infoeuropa.eu |
| Canada | Listed under Toxic Substances Management Policy | Aim for virtual elimination of releases canada.ca |
| Various Countries (e.g., Brazil) | Prohibited for use | Specific restrictions may apply in some countries who.int |
Future Research Directions in Aldrin Environmental Science
Advancements in Degradation Mechanism Elucidation
Understanding the precise mechanisms by which aldrin (B1666841) degrades in the environment is fundamental to developing effective remediation strategies. While some degradation pathways, such as oxidation, reduction, and hydroxylation, have been identified, the intricate details of these processes, particularly those involving biological catalysts, require further investigation. nih.govresearchgate.net
Unexplained Catalytic Mechanisms and Enzymatic Degradation
Despite research into microbial degradation of this compound and its metabolite dieldrin (B1670511), many questions remain regarding the specific catalytic mechanisms involved in enzymatic degradation. Ecotechnological techniques need to be applied to gain a comprehensive understanding of these issues. researchgate.netresearchgate.net Identifying the specific enzymes and biochemical pathways responsible for this compound breakdown is essential for harnessing and optimizing these natural processes for bioremediation. Research into the genes encoding these enzymes is also an ongoing project. nih.govresearchgate.netresearchgate.net
Development of Enhanced Bioremediation Technologies
Bioremediation, which utilizes microorganisms to degrade contaminants, is considered a promising and environmentally friendly method for this compound removal from the environment. nih.govnih.govresearchgate.net However, enhancing the efficiency and applicability of bioremediation technologies for this compound-contaminated sites requires further development. nih.govcluin.org
Biodegradable Genes/Enzymes and Engineered Microorganisms
The development of biodegradable genes and enzymes capable of effectively breaking down this compound is a critical area for future research. nih.govresearchgate.net This includes identifying and characterizing novel enzymes from this compound-degrading microorganisms. Furthermore, engineering microorganisms with enhanced this compound degradation capabilities through genetic modification or synthetic biology approaches holds significant potential for improving bioremediation efficiency. frontiersin.org The successful application of genome editing and biochemical techniques can lead to the development of genetically modified organisms specifically designed for xenobiotic degradation. frontiersin.org
Refinement of Environmental Transport and Fate Models
Accurate modeling of this compound's transport and fate in various environmental compartments (air, soil, water) is crucial for predicting its distribution, identifying potential exposure pathways, and assessing the effectiveness of remediation efforts. ecetoc.orgepa.gov Future research should focus on refining these models to better account for complex environmental processes. lbl.gov
Refinements should include more detailed descriptions of fate and transport processes within existing model frameworks, rather than solely increasing spatial and temporal resolution. lbl.gov Considerations should include the influence of soil properties, farming practices, and meteorological factors on volatilization, as well as the interaction of this compound and its degradates with aerosol particles for long-range transport potential. epa.gov Using environmental and biomonitoring data to validate estimated environmental concentrations derived from these models is also important. ecetoc.org
Integrated Data Analysis and Cross-Disciplinary Collaboration
Addressing the complexities of this compound contamination requires the integration of data from diverse sources and collaboration among scientists from various disciplines. researchgate.netnih.gov Integrated data analysis, which involves pooling and analyzing data from multiple studies, can provide a more comprehensive understanding of this compound's environmental behavior and effects. nih.govtufts.edu
Cross-disciplinary collaboration between environmental scientists, chemists, biologists, modelers, and data scientists is essential for tackling the multifaceted challenges posed by this compound contamination. pitt.edu Identifying and leveraging existing databases from environmental monitoring networks and research groups across government departments, universities, and private organizations can serve as an "information accelerator" and facilitate the building of better environmental models. researchgate.netnih.gov
Long-Term Environmental Monitoring and Assessment of Remediation Efficacy
Long-term environmental monitoring is necessary to track the persistence and distribution of this compound and its degradation products in contaminated areas, even after remediation efforts have been implemented. www.wa.gov.au Assessing the long-term efficacy of remediation technologies is crucial to ensure that contaminant levels are reduced to acceptable levels and potential risks to human health and the environment are minimized over time. dva.gov.aufrtr.gov This involves establishing robust monitoring programs with appropriate sampling strategies, analytical methods, and statistical analyses to evaluate whether remediation objectives are being met. dva.gov.au Optimization of long-term monitoring programs can help improve effectiveness and reduce costs without compromising data quality. frtr.gov
Q & A
Basic: How should researchers design studies to assess aldrin's environmental persistence and bioaccumulation potential?
Methodological Answer:
Studies should integrate longitudinal environmental sampling (soil, water, air) with bioaccumulation models, focusing on this compound's conversion to dieldrin. Use gas chromatography-mass spectrometry (GC-MS) for quantification, adhering to detection limits outlined in Table 5-4 (e.g., 0.01 ng/L in water) . Cohort studies should track temporal trends in contaminated regions, while controlled lab experiments can simulate degradation under varying pH, UV exposure, and microbial activity. Ensure alignment with the Stockholm Convention’s POP monitoring frameworks to standardize data collection .
Basic: What analytical methods are recommended for detecting this compound and its metabolites in environmental and biological samples?
Methodological Answer:
Enantioselective GC with γ-cyclodextrin columns is critical for resolving chiral metabolites like photodieldrin, which exhibit non-racemic ratios in environmental samples . For non-chiral analysis, use EPA Method 8081B (GC-ECD) with validation against reference materials. Report limits of detection (LODs) explicitly, as bioavailability often diverges from analytical concentrations (see Table 5-5 for environmental ranges) . In biological matrices, employ lipid-normalization to account for bioaccumulation variability in tissues .
Advanced: How can researchers resolve contradictions in this compound’s reported toxicological outcomes across epidemiological and animal studies?
Methodological Answer:
Apply the ATSDR’s OHAT Risk of Bias Tool to evaluate study reliability (Tables C-5 to C-7), scoring criteria like exposure characterization and confounding control . For example, reconcile discrepancies in carcinogenicity data by distinguishing direct this compound effects from dieldrin-mediated outcomes, as IARC classifies this compound’s carcinogenicity via dieldrin metabolism (Group 2A) . Meta-analyses should stratify data by exposure route (oral vs. inhalation) and species-specific metabolic rates, referencing Figure 2-1 for this compound’s health effect database .
Advanced: What methodologies are used to assess enantiomer-specific environmental behavior and toxicity of this compound’s degradation products?
Methodological Answer:
Chiral analysis via enantioselective GC-MS is essential, as photodieldrin enantiomers exhibit divergent biodegradation rates. For instance, field studies show enantiomer fractions (EFs) ≠ 0.5 in aged soils, indicating stereoselective microbial processing . Toxicity assays should compare racemic vs. enantiopure photodieldrin using in vitro models (e.g., hepatic CYP450 inhibition). Report EFs alongside total concentrations to clarify enantiomer-specific bioactivity .
Advanced: How should researchers evaluate bias in historical this compound studies when synthesizing evidence for risk assessment?
Methodological Answer:
Use the OHAT framework to score risk of bias (e.g., “probably high risk” [- ] if exposure metrics lack individual data). For example, Treon et al. (1957) inhalation studies were excluded from MRL derivation due to incomplete concentration-response data and restricted endpoints . Cross-validate findings with modern biomonitoring data (e.g., NHANES) and adjust for historical analytical limitations using detection probability models .
Basic: What frameworks guide the formulation of hypothesis-driven research questions on this compound’s ecotoxicological impacts?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. Example: “How does this compound exposure (I) compared to dieldrin (C) affect neurodevelopment in zebrafish embryos (P) measured via behavioral assays (O)?” Prioritize gaps identified in Appendix C of ATSDR profiles, such as inhalation toxicity data voids .
Advanced: What strategies address the lack of inhalation toxicity data for this compound in deriving exposure limits?
Methodological Answer:
Extrapolate from oral MRLs using physiologically based pharmacokinetic (PBPK) modeling, incorporating partition coefficients (e.g., blood:air). Validate models with occupational studies (if available) or surrogate data from dieldrin. Note that ATSDR deemed acute inhalation data inadequate for MRLs due to methodological flaws in existing studies . Propose new inhalation studies with controlled vapor generation (avoiding thermal degradation) and comprehensive endpoint screening .
Basic: How can researchers ensure data reproducibility in this compound-related environmental chemistry studies?
Methodological Answer:
Adhere to QA/QC protocols, including blanks, spikes, and duplicate analyses. For enantiomer ratios, report inter-laboratory validation results using certified reference materials. Publicly archive raw chromatograms and mass spectra in repositories like EPA’s CompTox Dashboard. Transparently document deviations from methods in Table 5-4 (e.g., LOD adjustments due to matrix effects) .
Advanced: How do interdisciplinary approaches enhance understanding of this compound’s long-term environmental fate?
Methodological Answer:
Integrate geospatial modeling (e.g., GIS-based soil leaching), microbial genomics (to identify degradation pathways), and climate projections (e.g., UV intensity changes). Collaborative databases, such as ATSDR’s toxicological profiles, serve as “information accelerators” for cross-disciplinary data synthesis . For field validation, combine enantiomer analysis with δ¹³C isotopic tracing to distinguish legacy vs. recent this compound sources .
Basic: What are the ethical considerations in designing epidemiological studies on this compound-exposed populations?
Methodological Answer:
Follow IRB protocols for vulnerable groups (e.g., agricultural workers). Use anonymized biomonitoring data (blood, adipose) linked to health surveys, ensuring informed consent. Address confounding factors (e.g., co-exposure to other POPs) via multivariate regression. Reference the NIHR guidelines for involving stakeholders in data interpretation to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
